
Lys(ivDde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lys(ivDde) involves the protection of the lysine amino group with the ivDde group. The ivDde group is introduced to the lysine molecule through a reaction with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under basic conditions .
Industrial Production Methods
In industrial settings, the production of Lys(ivDde) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the stability of the ivDde protecting group .
Analyse Chemischer Reaktionen
Types of Reactions
Lys(ivDde) undergoes several types of chemical reactions, including:
Deprotection Reactions: The ivDde group can be selectively removed using 2% hydrazine in dimethylformamide (DMF).
Substitution Reactions: The amino group of lysine can react with various carboxylic acid-functionalized moieties after the removal of the ivDde group.
Common Reagents and Conditions
Deprotection: 2% hydrazine in DMF is commonly used to remove the ivDde group.
Substitution: Carboxylic acids or their derivatives are used to modify the amino group of lysine.
Major Products Formed
The major products formed from these reactions include modified peptides and proteins with specific functional groups introduced at the lysine residue .
Wissenschaftliche Forschungsanwendungen
Lys(ivDde) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Lys(ivDde) involves the selective protection and deprotection of the lysine amino group. The ivDde group protects the amino group from reacting with other reagents during the synthesis process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Dde)-OH: Similar to Lys(ivDde) but less stable to piperidine.
Fmoc-Lys(Mmt)-OH: Another orthogonally-protected lysine derivative used in SPPS.
Fmoc-Lys(Alloc)-OH: Used for selective deprotection with palladium catalysts.
Uniqueness
Lys(ivDde) is unique due to its stability and selective deprotection properties. The ivDde group is more stable to piperidine compared to the Dde group, making it suitable for longer peptide sequences and more complex modifications .
Eigenschaften
Molekularformel |
C19H32N2O4 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N2O4/c1-12(2)9-14(21-8-6-5-7-13(20)18(24)25)17-15(22)10-19(3,4)11-16(17)23/h12-13,22H,5-11,20H2,1-4H3,(H,24,25)/t13-/m0/s1 |
InChI-Schlüssel |
KKHHTZGWUGACJA-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)CC(=NCCCC[C@@H](C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |
Kanonische SMILES |
CC(C)CC(=NCCCCC(C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
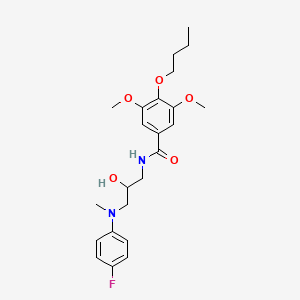
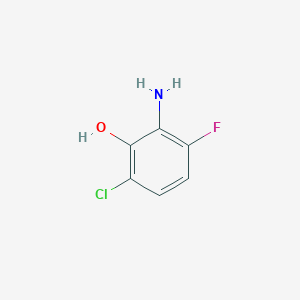
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
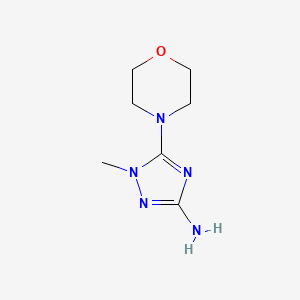
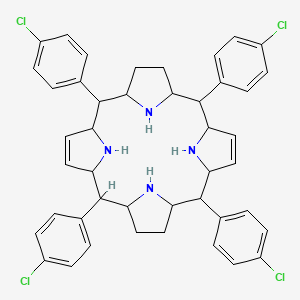


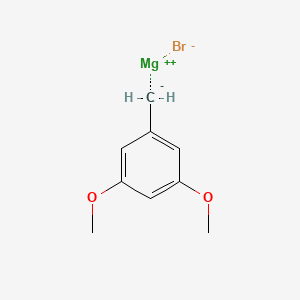
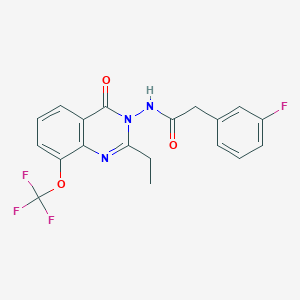
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
